molecular formula C12H12N4OS B2907252 (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035008-31-0

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2907252
CAS RN: 2035008-31-0
M. Wt: 260.32
InChI Key: RKRACYPAMIDANK-ONEGZZNKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as TAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAZ is a member of the azetidine family of compounds and has a unique molecular structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but studies have shown that it can interact with various cellular targets. One proposed mechanism of action is that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis. Another proposed mechanism of action is that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can have various biochemical and physiological effects. In vitro studies have shown that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can reduce tumor growth in animal models. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to have anti-inflammatory effects in animal models of inflammation. However, more research is needed to determine the full range of biochemical and physiological effects of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

Advantages and Limitations for Lab Experiments

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a unique molecular structure that makes it an interesting subject for research. However, there are also some limitations to using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments. It can be difficult to obtain pure (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one due to the presence of impurities in the synthesis process. It also has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of research is the development of new anti-tumor agents based on the structure of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Another area of research is the synthesis of new materials using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a building block. Additionally, more research is needed to fully understand the mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its potential applications in various fields of research.

Synthesis Methods

The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is through a reaction between 3-(1H-1,2,3-triazol-1-yl)azetidine and 3-(thiophen-2-yl)prop-2-en-1-one. The reaction is typically carried out in the presence of a catalyst such as copper (I) iodide and a solvent such as dimethylformamide. The yield of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can vary depending on the reaction conditions, but it is typically around 60-70%.

Scientific Research Applications

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential as an anti-tumor agent. Studies have shown that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been studied for its potential as an anti-inflammatory agent. In materials science, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a key intermediate for the synthesis of other compounds.

properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRACYPAMIDANK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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